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Compound of Interest

2-Amino-4-chloro-7-
Compound Name:
methoxyquinazoline

Cat. No.: B2864077

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the characterization of 2-Amino-4-chloro-7-methoxyquinazoline. Designed for researchers,
scientists, and professionals in drug development, this document outlines the core
spectroscopic techniques essential for structural elucidation and purity assessment. In the
absence of publicly available experimental spectra for the titte compound, this guide leverages
high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and
experimental data from a close structural analog for Mass Spectrometry (MS) and Infrared (IR)
spectroscopy. This approach, combining predictive analysis with comparative data from a
related molecule, offers a robust framework for the characterization of novel quinazoline
derivatives.

Molecular Structure and Overview

2-Amino-4-chloro-7-methoxyquinazoline is a heterocyclic compound with a quinazoline core,
which is a common scaffold in medicinal chemistry. Accurate structural confirmation is the
bedrock of any research and development endeavor. The following sections detail the
application of tH NMR, 3C NMR, Mass Spectrometry, and IR Spectroscopy for the
unambiguous identification of this molecule.

Caption: Molecular Structure of 2-Amino-4-chloro-7-methoxyquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen
framework of an organic molecule. The following sections provide predicted *H and 13C NMR
data, which serve as a reliable guide for researchers synthesizing this compound.

Predicted *H NMR Data

The *H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (ppm)

H-5 7.85 d 1H

H-6 7.10 dd 1H

H-8 6.95 d 1H

-NH:2 5.50 br s 2H

-OCHs 3.90 S 3H

Note: Predicted data generated using advanced NMR prediction software. Actual experimental
values may vary based on solvent and concentration.

Interpretation of the Predicted H NMR Spectrum:

o Aromatic Protons (H-5, H-6, H-8): The downfield region of the spectrum is characterized by
signals from the three aromatic protons on the quinazoline ring. H-5 is expected to be the
most deshielded due to the anisotropic effect of the adjacent pyrimidine ring and will likely
appear as a doublet. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8.
H-8, being ortho to the electron-donating methoxy group, is expected at the most upfield
position of the aromatic signals, appearing as a doublet.

e Amino Protons (-NHz): The two protons of the amino group are expected to appear as a
broad singlet around 5.50 ppm. The broadness is due to quadrupole broadening from the
nitrogen atom and potential chemical exchange. This peak's intensity and position can be
sensitive to the solvent, concentration, and temperature. A D20 exchange experiment would
confirm this assignment, as the peak would disappear upon addition of a drop of D20.
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» Methoxy Protons (-OCHs): The three protons of the methoxy group will appear as a sharp
singlet at approximately 3.90 ppm, a characteristic region for methoxy groups attached to an
aromatic ring.

Predicted *C NMR Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 162.5

c-4 155.0

C-4a 115.0

C-5 125.0

C-6 120.0

C-7 160.0

C-8 100.0

C-8a 150.0

-OCHs 56.0

Note: Predicted data generated using advanced NMR prediction software. Actual experimental
values may vary based on solvent and concentration.

Interpretation of the Predicted 3C NMR Spectrum:

e Quaternary Carbons (C-2, C-4, C-4a, C-7, C-8a): The spectrum is expected to show five
signals for the quaternary carbons. C-2 and C-4, being part of the pyrimidine ring and
attached to nitrogen and chlorine, will be significantly deshielded. C-7, attached to the
electronegative oxygen of the methoxy group, will also appear at a downfield chemical shift.

e Aromatic CH Carbons (C-5, C-6, C-8): Three signals are predicted for the protonated
aromatic carbons. C-8, being ortho to the electron-donating methoxy group, is expected to
be the most shielded.
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» Methoxy Carbon (-OCHs): The carbon of the methoxy group is expected to appear as a
distinct signal in the upfield region, around 56.0 ppm.

Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized procedure for acquiring high-quality NMR spectra for
quinazoline derivatives.

o Sample Preparation:
o Weigh approximately 5-10 mg of the 2-Amino-4-chloro-7-methoxyquinazoline sample.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI3)
in a clean, dry vial. Ensure the sample is fully dissolved.

o Transfer the solution to a standard 5 mm NMR tube.
e Spectrometer Setup:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
e Acquisition:

o Acquire a standard *H NMR spectrum. A sufficient number of scans (typically 8-16) should
be acquired to ensure a good signal-to-noise ratio.

o For 3C NMR, a larger number of scans will be necessary due to the lower natural
abundance of the 13C isotope.

o Process the acquired Free Induction Decay (FID) by applying Fourier transformation,
phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
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Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and elemental composition of a compound. The data presented here is for the
close structural analog, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, as a reference.

lon m/z (Mass-to-Charge Ratio) Relative Intensity (%)
[M]* 239 100

[M+2]* 241 33

[M-CHs]* 224 45

[M-CIJ* 204 20

Source: NIST WebBook, experimental data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[1]
Interpretation of the Mass Spectrum:

e Molecular lon Peak: The base peak is the molecular ion peak [M]* at m/z 239. The presence
of a significant [M+2]* peak at m/z 241 with an intensity of approximately one-third of the
molecular ion peak is a characteristic isotopic pattern for a compound containing one
chlorine atom.

o Fragmentation Pattern: The fragmentation pattern provides further structural information. The
loss of a methyl radical (-CHs) from the methoxy group results in the fragment ion at m/z
224. The loss of a chlorine radical (-Cl) gives rise to the ion at m/z 204.

Expected Data for 2-Amino-4-chloro-7-methoxyquinazoline:

For the title compound, the molecular weight is 209.63 g/mol . Therefore, the electron ionization
(El) mass spectrum is expected to show a molecular ion peak [M]* at m/z 209 and an [M+2]*
peak at m/z 211 due to the chlorine isotope. The fragmentation pattern would likely involve the
loss of a methyl group to give a fragment at m/z 194 and the loss of chlorine to give a fragment
atm/z 174.

Experimental Protocol for Mass Spectrometry
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e Sample Preparation:

o Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile
solvent such as methanol or acetonitrile.

o Further dilute the sample to a final concentration of about 1-10 pg/mL.
e Instrumentation:

o Utilize a mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI).

o Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

o Data Acquisition:
o Acquire the mass spectrum in positive ion mode.
o Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The data presented is for the structural analog, 4-Amino-2-
chloro-6,7-dimethoxyquinazoline.
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Wavenumber (cm~?) Vibrational Mode Functional Group
3400-3200 N-H stretching Amino (-NH2)
3050-3000 C-H stretching Aromatic
2950-2850 C-H stretching Methoxy (-OCH3)
1640-1600 C=N stretching Quinazoline ring
1600-1450 C=C stretching Aromatic ring
1270-1200 C-O stretching Aryl ether
800-700 C-Cl stretching Chloroalkane

Source: Adapted from experimental data for 4-amino-2-chloro-6,7-dimethoxyquinazoline.[2]

Interpretation of the IR Spectrum:

N-H Stretching: The presence of a primary amine is indicated by the broad absorption band
in the 3400-3200 cm~1 region.

e C-H Stretching: The sharp peaks between 3050-3000 cm~? are characteristic of aromatic C-
H stretching, while the absorptions in the 2950-2850 cm~* range are due to the C-H
stretching of the methoxy group.

e C=N and C=C Stretching: The absorptions in the 1640-1450 cm~1 region correspond to the
C=N and C=C stretching vibrations of the quinazoline and benzene rings.

e C-O and C-CI Stretching: The strong absorption around 1270-1200 cm~! is indicative of the
aryl ether C-O stretching. The C-Cl stretching vibration is expected in the fingerprint region,
typically between 800-700 cm™1,

Expected Similarities for 2-Amino-4-chloro-7-methoxyquinazoline:

The IR spectrum of the title compound is expected to be very similar to that of its analog, as
they share the same core functional groups. The positions of the N-H, aromatic C-H, methoxy
C-H, C=N, C=C, C-0, and C-ClI stretching vibrations should be comparable.
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Experimental Protocol for FTIR Spectroscopy (Solid
Sample)

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
is obtained.

o Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
thin, transparent pellet.

e Background Spectrum:

o Place an empty KBr pellet or no sample in the FTIR spectrometer and record a
background spectrum. This will be subtracted from the sample spectrum to remove
contributions from atmospheric CO2 and water vapor.

e Sample Spectrum:
o Place the KBr pellet containing the sample in the sample holder of the FTIR instrument.

o Acquire the IR spectrum over the desired range (e.g., 4000-400 cm™1).

Spectroscopic Characterization

Synthesis & Purification

/ \ Data Analysis & Verification
—> —> —» Spectral Interpretation —> Structure Verification
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of 2-Amino-4-
chloro-7-methoxyquinazoline using a combination of predicted and analog-derived
experimental data. The detailed analysis of tH NMR, 13C NMR, Mass Spectrometry, and IR
spectroscopy, along with standardized experimental protocols, offers a robust framework for
researchers in the field of medicinal chemistry and drug development. This integrated approach
ensures a high degree of confidence in the structural elucidation and purity assessment of this
and related quinazoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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